[1,1'-Bi(cyclopentane)]-1-carboxylic acid
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Overview
Description
[1,1’-Bi(cyclopentane)]-1-carboxylic acid: is an organic compound that features a unique structure consisting of two cyclopentane rings connected by a single bond, with a carboxylic acid group attached to one of the cyclopentane rings
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carboxylation of Cyclopentene: This method involves the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst.
Oxidation of Cyclopentanol: Another approach is the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate to convert the alcohol to the carboxylic acid.
Industrial Production Methods: Industrial production methods for [1,1’-Bi(cyclopentane)]-1-carboxylic acid typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Various metal catalysts for carboxylation reactions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a starting material in various synthetic transformations .
- Intermediate in the synthesis of complex organic molecules .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [1,1’-Bi(cyclopentane)]-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Similar structure but with only one cyclopentane ring.
Cyclohexanecarboxylic acid: Similar functional group but with a six-membered ring.
Uniqueness:
- The presence of two cyclopentane rings connected by a single bond gives [1,1’-Bi(cyclopentane)]-1-carboxylic acid unique steric and electronic properties compared to its analogs .
Conclusion
[1,1’-Bi(cyclopentane)]-1-carboxylic acid is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry and related fields.
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-cyclopentylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)11(7-3-4-8-11)9-5-1-2-6-9/h9H,1-8H2,(H,12,13) |
InChI Key |
MJJOWAMTCHGWJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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